molecular formula C12H16O7 B1311125 3,4,6-Tri-O-acetyl-L-glucal CAS No. 63640-41-5

3,4,6-Tri-O-acetyl-L-glucal

Cat. No. B1311125
CAS RN: 63640-41-5
M. Wt: 272.25 g/mol
InChI Key: LLPWGHLVUPBSLP-SDDRHHMPSA-N
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Description

3,4,6-Tri-O-acetyl-L-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It is a building block useful in the synthesis of a range of carbohydrates . The molecular formula is C12H16O7 and the molecular weight is 272.25 .


Synthesis Analysis

3,4,6-Tri-O-acetyl-L-glucal is used in various synthesis processes. For instance, it is used in the Ferrier rearrangement of acetylated glucal . It is also used in the synthesis of a 16-membered macrolactone natural product (−)-A26771B . Another synthesis method involves the use of a Zn/AcOH/AcONa/CuSO4 mixture .


Molecular Structure Analysis

The molecular structure of 3,4,6-Tri-O-acetyl-L-glucal is characterized by a cyclic vinyl ether, which is extensively substituted . The InChI string representation is InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 .


Chemical Reactions Analysis

As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . 3,4,6-Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .


Physical And Chemical Properties Analysis

3,4,6-Tri-O-acetyl-L-glucal appears as a crystalline powder . It is soluble in chloroform and ethanol, but insoluble in water . The exact mass is 272.08960285 g/mol .

Scientific Research Applications

Synthesis of Oligosaccharides

Field

Chemistry - Organic Synthesis

Application

3,4,6-Tri-O-acetyl-L-glucal is used as a building block for the synthesis of oligosaccharides .

Method

The specific methods of application or experimental procedures can vary greatly depending on the specific oligosaccharide being synthesized. Generally, this compound is used in both solution and solid-phase syntheses .

Results

The results or outcomes obtained can also vary greatly depending on the specific oligosaccharide being synthesized. In general, this compound is a valuable tool in the synthesis of complex carbohydrates .

Pd-Catalyzed C–C Bond Formation

Application

3,4,6-Tri-O-acetyl-L-glucal is used in Pd-catalyzed C–C bond formation in carbohydrates .

Method

A variety of aliphatic, aromatic, and heterocyclic acetylenes, when reacted with 2-iodo-3,4,6-tri-O-acetyl-D-glucal using Pd(OAc)2 and Cs2CO3 in DMF at room temperature, gave the respective C-2 alkynyl derivatives of D-glucal in good to excellent yields .

Results

The Pd-catalyzed synthesis of C-glycosides and branched sugars are summarized in the research. Applications of Pd-catalyzed C-glycosylation reactions are discussed in the synthesis of natural products and biologically active molecules such as bergenin, papulacandin D, and SGLT2-inhibitors .

Inhibition of Cellular Mechanisms

Field

Biochemistry - Cellular Mechanisms

Application

3,4,6-Tri-O-acetyl-L-glucal is a pivotal compound, holding paramount significance due to its efficacious applications in research of a wide range of afflictions encompassing cancer and diabetes .

Method

Functioning as a potent inhibitor, it intricately orchestrates and modulates intricate cellular mechanisms .

Results

It is used to regulate and contravene deleterious effects .

Lewis Acid-Catalyzed Dimerization

Application

3,4,6-Tri-O-acetyl-L-glucal is used in Lewis acid-catalyzed dimerization of mono- and disaccharidic per-O-acetylated glycals .

Method

This process gives di- and tetrasaccharidic O-acetylated C-glycosides, respectively . 2,3-Enopyranosyl cyanides were obtained from per-O-acetylated glycals by a new, mild anomeric S (N)'-acetoxy displacement with Hg (CN) (2)/HgBr (2)/TMSCN .

Results

The results or outcomes obtained can vary greatly depending on the specific application and experimental conditions .

Safety And Hazards

When handling 3,4,6-Tri-O-acetyl-L-glucal, ensure adequate ventilation and use personal protective equipment as required . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

3,4,6-Tri-O-acetyl-L-glucal is being used in chemical and enzymatic synthesis of complex carbohydrates and in the synthesis of C-oligosaccharides and glycoproteins . There is an increased interest in exploring carbohydrate scaffolds in drug discovery as a consequence of identifying the role of glycoconjugates in biological recognition and signal transduction processes . An interesting enzymatic deprotection strategy has been applied to 3,4,6-tri-O-acetyl-d-glucal, which is operationally simple, easy to scale-up, and the biocatalyst might be effortlessly recycled from the reaction mixture .

properties

IUPAC Name

[(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWGHLVUPBSLP-SDDRHHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-acetyl-L-glucal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Lafont, P Boullanger - Tetrahedron: Asymmetry, 2006 - Elsevier
Two new l-glucosamine donors, that is pent-4-enyl 3,4,6-tri-O-acetyl-2-allyloxycarbonylamino-2-deoxy-β-l-glucopyranoside 16 and ethyl 3,4,6-tri-O-acetyl-2-allyloxycarbonylamino-2-…
Number of citations: 19 www.sciencedirect.com
OB Flekhter, LA Baltina, GA Tolstikov - Journal of natural products, 2000 - ACS Publications
3β-Hydroxy triterpenes of the oleanane, ursane, and lupane types were successfully glycosylated with acetylated l-glucal and l-rhamnal under conditions of acidic catalysis (anhydrous …
Number of citations: 27 pubs.acs.org
M De Castro, CH Marzabadi - Tetrahedron, 2010 - Elsevier
Iodine-containing sugars serve as useful intermediates in synthetic carbohydrate chemistry; as stereodirecting groups in glycosylation reactions and glycal addition reactions, as good …
Number of citations: 16 www.sciencedirect.com
S Wang, R William, KKGE Seah, XW Liu - Green chemistry, 2013 - pubs.rsc.org
4-Aminocyclopentenones were synthesized from readily available glycals and secondary anilines, with the aid of a Lewis acid–surfactant-combined catalyst. The reactions proceeded …
Number of citations: 20 pubs.rsc.org

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